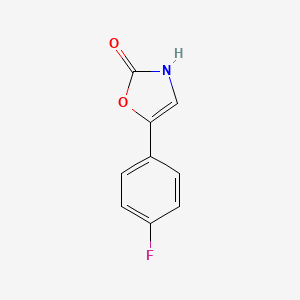

4-(p-Fluorophenyl)-4-oxazolin-2-one

説明

Historical Context and Evolution of Oxazolinone Chemistry

The journey of oxazolinone chemistry began in the late 19th century with the first synthesis of a simple 2-oxazolidinone (B127357) derivative. These early explorations laid the groundwork for what would become a burgeoning field of study. A pivotal moment in the evolution of oxazolinone chemistry was the discovery of their potential as chiral auxiliaries in asymmetric synthesis. This application, which allows for the control of stereochemistry in chemical reactions, has made oxazolinones invaluable tools for organic chemists.

The therapeutic potential of oxazolinones came to the forefront in the latter half of the 20th century. A significant breakthrough occurred in the late 1980s with the discovery of the potent antibacterial activity of N-aryl-oxazolidinones. This led to extensive research and development efforts, culminating in the approval of Linezolid by the U.S. Food and Drug Administration (FDA) in 2000. mdpi.com Linezolid, a member of the oxazolidinone class of antibiotics, proved effective against a range of multidrug-resistant Gram-positive bacteria, solidifying the importance of the oxazolidinone scaffold in medicinal chemistry. nih.govnih.gov

Significance of the Oxazolinone Ring System in Contemporary Organic Synthesis Research

The oxazolidinone ring system holds a position of considerable importance in modern organic synthesis for several key reasons. nih.govnih.gov

Antibacterial Agents: The most prominent role of oxazolinones is as a class of synthetic antibiotics. nih.gov Their unique mechanism of action, which involves the inhibition of bacterial protein synthesis at a very early stage, makes them effective against bacteria that have developed resistance to other classes of antibiotics. nih.gov This has made them a vital tool in the fight against infections caused by pathogens such as methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant enterococci (VRE). nih.gov

Chiral Auxiliaries: In the realm of asymmetric synthesis, chiral oxazolinones are widely employed as auxiliaries. By temporarily attaching a chiral oxazolinone to a substrate, chemists can direct the stereochemical outcome of a reaction, leading to the synthesis of enantiomerically pure compounds. This is of paramount importance in the pharmaceutical industry, where the chirality of a molecule can dramatically affect its biological activity.

Versatile Synthetic Intermediates: The oxazolidinone ring can be readily functionalized at various positions, making it a versatile building block for the synthesis of more complex molecules. A variety of synthetic methods have been developed for the construction and modification of the oxazolinone core. organic-chemistry.org

The inherent reactivity and stability of the oxazolinone ring, coupled with its proven biological activity and utility in stereocontrolled synthesis, ensure its continued relevance in contemporary organic chemistry research. nih.govacs.org

Rationale for Research on 4-(p-Fluorophenyl)-4-oxazolin-2-one and Its Derivatives

The specific focus on this compound stems from a combination of the established importance of the 4-aryl-oxazolin-2-one scaffold and the strategic incorporation of a fluorine atom. Research into a series of 4-aryl-substituted 4-oxazolin-2-ones for their biological activity was reported as early as 1972, indicating a long-standing interest in this class of compounds. acs.org

The introduction of a fluorine atom, particularly on an aromatic ring, is a common and effective strategy in medicinal chemistry for several reasons:

Metabolic Stability: The carbon-fluorine bond is exceptionally strong, which can block sites on a molecule that are susceptible to metabolic degradation by enzymes in the body. This can lead to an increased half-life and improved pharmacokinetic profile of a drug candidate.

Modulation of Physicochemical Properties: Fluorine is highly electronegative and can significantly alter the electronic properties of a molecule. This can influence factors such as lipophilicity (the ability to dissolve in fats and lipids) and pKa (acidity), which in turn affect a compound's absorption, distribution, and ability to bind to its biological target.

Enhanced Binding Affinity: The unique electronic nature of fluorine can lead to favorable interactions with biological targets, such as enzymes and receptors, potentially increasing the potency of a drug.

Therefore, the synthesis and study of this compound and its derivatives are driven by the hypothesis that the combination of the biologically active 4-aryl-oxazolin-2-one core with the beneficial properties of a para-fluorine substituent could lead to compounds with enhanced therapeutic potential. Detailed investigations into the synthesis and biological properties of this specific compound and its analogues are crucial to validate this hypothesis and explore its potential applications in medicinal chemistry.

Structure

3D Structure

特性

CAS番号 |

34375-81-0 |

|---|---|

分子式 |

C9H6FNO2 |

分子量 |

179.15 g/mol |

IUPAC名 |

5-(4-fluorophenyl)-3H-1,3-oxazol-2-one |

InChI |

InChI=1S/C9H6FNO2/c10-7-3-1-6(2-4-7)8-5-11-9(12)13-8/h1-5H,(H,11,12) |

InChIキー |

QJBUNLZRKNJBPY-UHFFFAOYSA-N |

正規SMILES |

C1=CC(=CC=C1C2=CNC(=O)O2)F |

製品の起源 |

United States |

Synthetic Methodologies for 4 P Fluorophenyl 4 Oxazolin 2 One and Analogues

Established Synthetic Pathways to the 4-Oxazolin-2-one Core Structure

The foundational 4-oxazolin-2-one scaffold can be constructed through several reliable synthetic routes, including condensation and cyclization reactions, carboxylative cyclization, and photooxygenation-mediated methods.

Condensation and Cyclization Reactions

Condensation and subsequent cyclization represent a classical and versatile approach to the 4-oxazolin-2-one core. These reactions typically involve the formation of a key intermediate that undergoes intramolecular ring closure to yield the desired heterocyclic system.

One notable method involves the condensation of α-hydroxy ketones with isocyanates. This reaction, which can be promoted thermally or by microwave irradiation, provides a direct route to 4-oxazolin-2-one derivatives. researchgate.net For instance, the reaction of an α-ketol with an appropriate isocyanate can furnish the corresponding 4,5-disubstituted-4-oxazolin-2-one. researchgate.net

Another strategy is the tandem condensation-cyclodehydration of carboxylic acids with amino alcohols. nih.gov This process, often facilitated by a dehydration catalyst such as 3-nitrophenylboronic acid, allows for the direct formation of the oxazoline (B21484) ring from readily available starting materials. nih.gov The reaction proceeds through the formation of an amide intermediate, which then undergoes intramolecular cyclization. While this method is more commonly applied to the synthesis of oxazolines, modifications can be envisioned to yield the corresponding oxazolin-2-ones.

The cyclization of amino acid-derived precursors also presents a viable pathway. For example, N-Cbz-protected diazoketones, derived from α-amino acids, can undergo Brønsted acid-catalyzed intramolecular cyclization to form 1,3-oxazinane-2,5-diones, which are structurally related to oxazolinones. frontiersin.org This highlights the utility of amino acids as chiral building blocks for the synthesis of related heterocyclic structures.

Carboxylative Cyclization Approaches

The use of carbon dioxide (CO₂) as a C1 building block has gained significant traction in synthetic chemistry for its renewable and non-toxic nature. Carboxylative cyclization of propargylic amines with CO₂ is a prominent method for the synthesis of 2-oxazolidinones, which are isomers of 4-oxazolin-2-ones. jst.go.jpjst.go.jpnih.govacs.orgnih.gov This transformation is typically catalyzed by various systems, including silica-coated magnetite, copper(II)-organic frameworks, and nano-SiO₂-supported ionic liquids. jst.go.jpacs.orgnih.gov The reaction proceeds through the activation of the propargylic amine and subsequent incorporation of CO₂ to form the heterocyclic ring. While this method directly yields 2-oxazolidinones, the underlying principle of CO₂ incorporation is a key strategy in the synthesis of related carbonyl-containing heterocycles.

Photooxygenation-Mediated Synthesis of Oxazolinones

Photochemical methods offer an alternative, often milder, approach to the synthesis of oxazolinones. These reactions utilize light to generate reactive intermediates that can lead to the desired products. For example, the photochemical synthesis of 2-oxazolidinones can be achieved through a one-pot coupling of benzylamines, epoxides, and CO₂ under visible light irradiation. researchgate.net

Furthermore, the photocatalytic conversion of N-hydroxy-carbamates into N-hydroxy-oxazolidinones has been reported using metal-organic frameworks (MOFs) as catalysts in aerobic conditions. rsc.org This photoredox process represents a valuable tool for the construction of functionalized oxazolidinone rings.

Targeted Synthesis of 4-(p-Fluorophenyl) Substituted Oxazolinones

The synthesis of the specific compound, 4-(p-fluorophenyl)-4-oxazolin-2-one, requires the strategic incorporation of the p-fluorophenyl moiety either into the starting materials or during the synthetic sequence.

Precursor Synthesis and Functionalization Strategies

The synthesis of this compound would logically commence with precursors already bearing the p-fluorophenyl group. For instance, a key precursor could be a 2-amino-1-(4-fluorophenyl)ethanol (B1265664) derivative. The synthesis of such precursors can be achieved through various standard organic transformations. The introduction of the fluorine atom is often accomplished using commercially available starting materials like p-fluorobenzaldehyde or p-fluoroacetophenone.

One potential route to a precursor for this compound could involve the synthesis of an appropriate α-hydroxy ketone bearing a p-fluorophenyl group. This ketone could then undergo condensation with an isocyanate as described in section 2.1.1.

Another approach involves the use of p-fluorophenyl-substituted amino acids. These can be either commercially available or synthesized through established methods. These amino acids can then be converted into suitable derivatives for cyclization.

Stereoselective Synthesis of Chiral 4-Oxazolin-2-one Derivatives

The synthesis of enantiomerically pure 4-oxazolin-2-ones is of significant interest, particularly for applications in medicinal chemistry. Chiral oxazolidinones are versatile synthons in asymmetric synthesis and can themselves exhibit biological activity. bioorg.org

Stereoselective synthesis of chiral 4-oxazolin-2-one derivatives can be achieved using several strategies. One common approach is the use of chiral auxiliaries, such as Evans' oxazolidinones, in asymmetric reactions like the Diels-Alder reaction. wikipedia.org

Another powerful method is the use of chiral catalysts. For example, chiral ligands complexed with metal ions can catalyze enantioselective reactions to produce chiral oxazolidinones. beilstein-journals.org The synthesis of chiral 2-(pyridin-2-yl)imidazolidin-4-one derivatives and their use as ligands in copper(II)-catalyzed asymmetric Henry reactions has been demonstrated to be highly effective. beilstein-journals.org

A specific strategy for the stereoselective synthesis of 4-substituted oxazolidin-2-ones involves the asymmetric aldol (B89426) reaction followed by a modified Curtius rearrangement. nih.govmdpi.com This sequence allows for the construction of the oxazolidin-2-one ring with control over the stereochemistry at the 4- and 5-positions. nih.govmdpi.com To synthesize a chiral version of this compound, one could envision starting with a chiral p-fluorophenyl-substituted precursor and employing a stereoselective cyclization method.

Green Chemistry Approaches in this compound Synthesis

The principles of green chemistry aim to design chemical processes that are environmentally benign, reducing waste and energy consumption. These concepts are increasingly being applied to the synthesis of heterocyclic compounds like this compound.

A key strategy is the use of alternative energy sources to drive reactions. Microwave irradiation has been successfully used for the solvent-free synthesis of 4-arylidene-2-phenyl-5(4H)-oxazolones from hippuric acid and aryl aldehydes, often without the need for any catalyst. rsc.orgbiointerfaceresearch.com This method significantly reduces reaction times and avoids the use of volatile organic solvents. rsc.orgbiointerfaceresearch.com Sonochemistry, which utilizes ultrasonic irradiation, is another green technique that can enhance reaction rates and yields in the synthesis of azole heterocycles, often under milder conditions than conventional heating. researchgate.net

The development of reusable and environmentally friendly catalysts is another cornerstone of green synthesis. For instance, binary Mg/Fe oxides have been used as an effective and magnetically separable catalyst for the synthesis of 2-oxazolidinones from epoxides and carbamates. researchgate.net The ability to easily recover and reuse the catalyst for multiple cycles without significant loss of activity makes the process more sustainable and cost-effective. researchgate.net Similarly, the use of water as a reaction solvent, as demonstrated in the organocatalytic synthesis of quinazolinones with catalysts like thiamine (B1217682) hydrochloride (Vitamin B₁), represents a significant step towards greener processes. nih.gov Metal-free protocols, such as the direct synthesis of isoxazoles using only aluminum trichloride (B1173362) as a Lewis acid, also contribute to greener chemistry by avoiding costly and toxic transition metals. nih.gov

Table 3: Summary of Green Chemistry Approaches in Oxazolone Analogue Synthesis

| Green Approach | Specific Method | Example System | Advantage | Reference |

|---|---|---|---|---|

| Alternative Energy | Microwave Irradiation | Synthesis of 4-arylidene-2-phenyl-5(4H)-oxazolones | Solvent-free, rapid reaction | rsc.orgbiointerfaceresearch.com |

| Alternative Energy | Sonochemistry (Ultrasound) | General synthesis of N- and O-azoles | Enhanced reaction efficiency, milder conditions | researchgate.net |

| Reusable Catalyst | Magnetic Binary Mg/Fe Oxides | Synthesis of 2-oxazolidinones | Easy magnetic separation and reuse | researchgate.net |

| Green Solvent | Water | Synthesis of 2,3-dihydroquinazolinones | Environmentally benign, safe | nih.gov |

Chemical Reactivity and Transformations of 4 P Fluorophenyl 4 Oxazolin 2 One

Ring-Opening Reactions of the Oxazolinone Core

The 4-oxazolin-2-one ring is a cyclic carbamate (B1207046) ester, also known as a lactam/lactone hybrid. Its reactivity is primarily dictated by the electrophilicity of the carbonyl carbon (C2) and the susceptibility of the C5-O1 bond to cleavage.

Hydrolytic Cleavage Mechanisms

The hydrolysis of the oxazolinone ring leads to the formation of a β-amino acid derivative. This process can be catalyzed by either acid or base, proceeding through distinct mechanisms.

Base-Catalyzed Hydrolysis: Under basic conditions, the reaction is initiated by the nucleophilic attack of a hydroxide (B78521) ion on the electrophilic carbonyl carbon (C2) of the oxazolinone ring. This step forms a tetrahedral intermediate. Subsequent collapse of this intermediate leads to the cleavage of the C2-O1 ester bond, which is generally more labile than the C2-N3 amide bond. Protonation of the resulting alkoxide and carboxylate during workup yields the final product, 2-amino-1-(4-fluorophenyl)ethanol (B1265664). Research on related (Z)-4-benzylidene-2-(substituted phenyl)-4H-oxazol-5-ones demonstrates that the rate of hydrolysis is sensitive to the electronic nature of the substituents on the phenyl ring. researchgate.net

Acid-Catalyzed Hydrolysis: In an acidic medium, the reaction begins with the protonation of the carbonyl oxygen at the C2 position. This activation step significantly increases the electrophilicity of the carbonyl carbon, making it more susceptible to attack by a weak nucleophile like water. The ensuing nucleophilic attack forms a tetrahedral intermediate. Following a proton transfer, the ring is opened by the elimination of the C5-hydroxyl group, which is protonated to leave as a water molecule, ultimately leading to the formation of the corresponding β-amino acid after tautomerization and final hydrolysis of the amide bond. Studies on the hydrolysis of related oxazolinium salts confirm the susceptibility of the ring to open under these conditions. acs.org

Nucleophilic Attack and Rearrangements

While the oxazoline (B21484) ring is noted for its relative stability and resistance to certain nucleophiles, strong nucleophiles can induce ring-opening. mdpi.com The regioselectivity of the attack is dependent on the nature of the nucleophile.

Hard Nucleophiles: Reagents like organolithium compounds or Grignard reagents are expected to preferentially attack the hard electrophilic center, the carbonyl carbon (C2), leading to ring-opened ketone products after hydrolysis.

Soft Nucleophiles: Softer nucleophiles may attack the C5 position. For instance, studies on related 2-fluoroalkyl-1,3-oxazolines show that arenethiolates attack the C5 position, causing ring cleavage. nih.gov

Reducing Agents: Hydride reagents such as Lithium Aluminum Hydride (LiAlH4) can reduce the carbonyl group, leading to the ring-opened amino alcohol product, 2-amino-1-(4-fluorophenyl)ethanol.

The table below summarizes the expected products from the reaction of 4-(p-Fluorophenyl)-4-oxazolin-2-one with various nucleophiles.

| Nucleophile/Reagent | Site of Attack | Intermediate/Reaction Type | Final Product (after workup) |

| OH⁻/H₂O (Base) | C2 (Carbonyl) | Nucleophilic Acyl Substitution | 2-Amino-1-(4-fluorophenyl)ethanol |

| H₃O⁺ (Acid) | C2 (Carbonyl) | Acid-Catalyzed Hydrolysis | 2-Amino-1-(4-fluorophenyl)ethanol |

| R-MgBr (Grignard) | C2 (Carbonyl) | Nucleophilic Addition | 1-(4-Fluorophenyl)-2-(acylamino)alkan-1-one |

| LiAlH₄ (Hydride) | C2 (Carbonyl) | Reduction | 2-Amino-1-(4-fluorophenyl)ethanol |

| R-SH (Thiol) | C5 | S_N2-type Ring Opening | S-alkyl-N-(1-(4-fluorophenyl)-2-hydroxyethyl)thiocarbamate |

Reactions Involving the p-Fluorophenyl Moiety

The p-fluorophenyl group attached at the C4 position of the oxazolinone ring can also participate in characteristic aromatic reactions.

Electrophilic Aromatic Substitution on the Fluorophenyl Group

Electrophilic aromatic substitution (EAS) introduces new substituents onto the p-fluorophenyl ring. The outcome of these reactions is governed by the combined directing effects of the existing substituents: the fluorine atom and the 4-oxazolin-2-one group. libretexts.orgmasterorganicchemistry.com

Fluorine: As a halogen, fluorine is an ortho-, para-directing yet deactivating group due to its strong inductive electron withdrawal and weaker π-donation.

4-Oxazolin-2-one Substituent: This group is generally considered to be electron-withdrawing due to the carbonyl and imine-like character within the ring, which would make it a meta-director and deactivating.

Given that the para position is already occupied by the fluorine atom, electrophilic attack will be directed to the positions ortho to the fluorine (meta to the oxazolinone) or ortho to the oxazolinone (meta to the fluorine). The strong deactivating nature of both groups suggests that forcing conditions may be required for reactions like nitration, sulfonation, or Friedel-Crafts acylation. The precise regiochemical outcome would depend on the specific electrophile and reaction conditions, representing a balance between the competing directing effects.

| EAS Reaction | Reagents | Expected Major Product(s) |

| Nitration | HNO₃, H₂SO₄ | 4-(2-Fluoro-5-nitrophenyl)-4-oxazolin-2-one |

| Bromination | Br₂, FeBr₃ | 4-(2-Bromo-4-fluorophenyl)-4-oxazolin-2-one |

| Sulfonation | Fuming H₂SO₄ | 5-Fluoro-2-(4-oxazolin-2-on-4-yl)benzenesulfonic acid |

| Friedel-Crafts Acylation | RCOCl, AlCl₃ | 4-(2-Fluoro-5-acylphenyl)-4-oxazolin-2-one |

Palladium-Catalyzed Cross-Coupling Reactions at Aryl Halide Positions (if applicable to derivatives)

The direct use of the C-F bond in palladium-catalyzed cross-coupling reactions is challenging due to its high bond strength. However, derivatives of the title compound, where fluorine is replaced by a more reactive halogen such as bromine or iodine, are excellent substrates for these powerful C-C and C-heteroatom bond-forming reactions. beilstein-journals.orgnih.govyoutube.com

The general catalytic cycle for these reactions involves three key steps:

Oxidative Addition: The palladium(0) catalyst inserts into the aryl-halide bond of the 4-(p-halophenyl)-4-oxazolin-2-one derivative, forming a Pd(II) species.

Transmetalation: The organic group from an organometallic reagent (e.g., an organoboron compound in Suzuki coupling) is transferred to the palladium center.

Reductive Elimination: The two organic partners on the palladium complex couple and are eliminated, forming the new C-C bond and regenerating the Pd(0) catalyst.

The table below outlines several common cross-coupling reactions applicable to a bromo-derivative.

| Reaction Name | Coupling Partner | Catalyst/Base | Product Type |

| Suzuki Coupling | Ar'-B(OH)₂ | Pd(PPh₃)₄ / Na₂CO₃ | 4-(p-Arylphenyl)-4-oxazolin-2-one |

| Heck Coupling | Alkene | Pd(OAc)₂ / PPh₃ / Et₃N | 4-(p-Vinylphenyl)-4-oxazolin-2-one |

| Sonogashira Coupling | Terminal Alkyne | PdCl₂(PPh₃)₂ / CuI / Et₃N | 4-(p-Alkynylphenyl)-4-oxazolin-2-one |

| Buchwald-Hartwig | Amine (R₂NH) | Pd₂(dba)₃ / Ligand / NaO_t_Bu | 4-(p-Aminophenyl)-4-oxazolin-2-one |

Derivatization Strategies at the Oxazolinone Ring

Beyond ring-opening, the oxazolinone scaffold can be functionalized to generate a library of new compounds. Key sites for derivatization include the ring nitrogen (N3) and the C5 carbon.

N-Alkylation and N-Acylation: The nitrogen atom of the oxazolinone ring possesses a lone pair of electrons and an acidic proton, making it amenable to substitution reactions. Deprotonation with a suitable base (e.g., NaH) followed by treatment with an electrophile like an alkyl halide or an acyl chloride would yield N-substituted derivatives. Such modifications are common in the synthesis of heterocyclic compounds to modulate properties like solubility and biological activity. nih.gov

C5-Position Functionalization: The C5 position is adjacent to the p-fluorophenyl group and is part of an enamine-like system. This position can potentially be functionalized. For example, deprotonation could form an anionic intermediate that can react with electrophiles. Alternatively, radical reactions or transition-metal-catalyzed C-H activation could be explored to introduce substituents at this site. The synthesis of related oxazolines often involves building the ring from precursors that already contain the desired C4 and C5 substituents. nih.gov

Functionalization at Nitrogen (N-substitution)

The nitrogen atom in the 4-oxazolin-2-one ring, being part of an amide linkage, is generally less nucleophilic than a free amine. However, it can undergo substitution reactions, typically under basic conditions to deprotonate the nitrogen, followed by reaction with an electrophile.

N-Acylation: The acylation of the nitrogen atom in oxazolidin-2-ones, a structurally related class of compounds, is a well-established transformation that can be adapted for 4-aryl-4-oxazolin-2-ones. These reactions typically involve the use of a strong base to generate the corresponding anion, which then reacts with an acylating agent. A milder, one-pot method for the N-acylation of 2-oxazolidinone (B127357) chiral auxiliaries has been developed using pivaloyl chloride and triethylamine (B128534), which could potentially be applied to this compound. scribd.com Another approach involves the use of acid fluorides with mild bases like triethylamine or diisopropylethylamine for the N-acylation of oxazolidinones, offering a gentle route to the desired products in high yields. wikipedia.org

| Reagent System | Acylating Agent | Base | Potential Product with this compound |

| Pivaloyl Chloride/Triethylamine | Carboxylic Acid | Triethylamine | N-Acyl-4-(p-fluorophenyl)-4-oxazolin-2-one |

| Acid Fluoride (B91410)/Mild Base | Acid Fluoride | Triethylamine or (i)Pr2NEt | N-Acyl-4-(p-fluorophenyl)-4-oxazolin-2-one |

N-Alkylation: The alkylation of the nitrogen atom in the oxazolin-2-one ring can also be achieved. While direct N-alkylation of the intact ring can be challenging, a KOt-Bu-promoted ring-opening N-alkylation has been reported for 2-methyl-2-oxazoline. beilstein-journals.org This method, however, leads to a ring-opened product and is not a direct substitution on the heterocyclic core. For the related quinazolinone systems, N-alkylation has been successfully performed using methyl-2-bromo acetate (B1210297) in a substitution reaction to generate an alkylated precursor. uw.edu This suggests that similar conditions could be explored for the N-alkylation of this compound.

Modification at Carbon Positions (C-substitution)

The carbon atoms of the oxazolin-2-one ring, particularly the C5 position, are susceptible to functionalization, offering another avenue for creating derivatives.

C5-Arylation via Heck Reaction: Palladium-catalyzed cross-coupling reactions, such as the Heck reaction, have been shown to be effective for the functionalization of unsaturated heterocycles. wikipedia.orgorganic-chemistry.orglibretexts.org Research has indicated that the direct Heck arylation of 4-oxazolin-2-ones can lead to the formation of 5-aryl-4-oxazolin-2-ones. nih.gov This transformation provides a direct method for introducing aryl substituents at the C5 position of the ring. While specific examples for this compound are not detailed in the available literature, the general applicability of this reaction to the oxazolin-2-one scaffold suggests its potential use for this compound.

| Reaction Type | Catalyst | Coupling Partner | Potential Product with this compound |

| Heck Reaction | Palladium Catalyst | Aryl Halide or Triflate | 5-Aryl-4-(p-fluorophenyl)-4-oxazolin-2-one |

Other C5-Functionalizations: The acidic hydrolysis of N-acetylneuraminic 4,5-oxazoline has been shown to allow for direct functionalization at the C5 position. nih.govrsc.orgrsc.org This occurs through a ring-opening mechanism that generates a free amino group at C5, which can then be further modified. While this specific substrate is more complex, the principle of ring-opening to enable functionalization at the C5 position could be a viable strategy for this compound under specific conditions.

Gas-Phase Reactivity and Fragmentation Pathways of Protonated Oxazoline Derivatives

The study of gas-phase reactivity, particularly through techniques like collision-induced dissociation (CID) mass spectrometry, provides fundamental insights into the intrinsic stability and fragmentation mechanisms of ions. wikipedia.orgnih.gov For protonated oxazoline derivatives, this analysis helps to elucidate the most likely sites of protonation and the subsequent bond cleavages that occur upon energetic activation.

Protonation Sites and Energetics

In the gas phase, the protonation of oxazoline derivatives can occur at several basic sites within the molecule. The most likely sites for protonation on this compound are the nitrogen atom and the carbonyl oxygen atom. Computational studies on related 2-oxazoline derivatives indicate that the nitrogen atom is a possible proton acceptor site based on gas-phase basicity and proton affinity values. scribd.com

The presence of the p-fluorophenyl group can influence the proton affinity of these sites. The fluorine atom, being electronegative, can affect the electron density distribution in the aromatic ring and, by extension, the entire molecule. This can modulate the basicity of the nitrogen and oxygen atoms. Studies on fluorinated N-heterocycles have shown that fluorination can lead to significant changes in the physical and chemical properties of molecules, including their basicity. nih.govbeilstein-journals.orgnih.gov A favorable interaction between a C-F dipole and a charged nitrogen atom has been observed in some systems, which could influence the energetics of protonation. nih.govbeilstein-journals.org

Collision-Induced Dissociation (CID) Mechanisms

For protonated 2-oxazoline derivatives, two main fragmentation processes have been suggested. One pathway involves the neutral elimination of the oxazoline moiety, while another proceeds through the sequential elimination of smaller neutral fragments. scribd.com The side chain attached to the oxazoline ring has been shown to significantly affect the dissociation mechanism. scribd.com

In the case of protonated this compound, several fragmentation pathways can be anticipated. Protonation at the carbonyl oxygen could facilitate the loss of carbon monoxide (CO). Protonation at the nitrogen atom could initiate ring-opening reactions. The fragmentation of protonated benzofuran (B130515) and dihydrobenzofuran neolignans, which also contain heterocyclic rings, shows losses of small molecules like methanol (B129727) and carbon monoxide upon CID. nih.gov

The presence of the fluorine atom on the phenyl ring can also direct fragmentation. The loss of hydrogen fluoride (HF) is a common fragmentation pathway for protonated fluorinated compounds. researchgate.net The CID spectra of fragments generated after the loss of HF can provide further structural information and may allow for the differentiation of isomers. researchgate.net

Advanced Spectroscopic and Structural Elucidation of 4 P Fluorophenyl 4 Oxazolin 2 One

Nuclear Magnetic Resonance (NMR) Spectroscopy

The planned sections on NMR were to include a detailed analysis of ¹H, ¹³C, and ¹⁹F NMR chemical shifts, which are crucial for determining the electronic environment of the respective nuclei within the molecule's framework. Furthermore, an exploration of two-dimensional NMR techniques such as COSY, HSQC, and HMBC was scheduled. These advanced experiments are instrumental in establishing the connectivity between atoms, providing a definitive map of the molecular structure. However, no published spectra or associated data tables for 4-(p-Fluorophenyl)-4-oxazolin-2-one could be retrieved.

Vibrational Spectroscopy

Vibrational spectroscopy, encompassing Fourier Transform Infrared (FT-IR) and Raman spectroscopy, is key to identifying the functional groups present in a molecule and understanding its vibrational modes. The characteristic frequencies of the carbonyl group (C=O) of the oxazolin-2-one ring, the C-N and C-O bonds within the heterocycle, and the vibrations associated with the p-fluorophenyl substituent would be the focus. The search did not yield any experimental FT-IR or Raman spectra for this specific compound. While theoretical calculations for similar structures are sometimes available, no such data was found for the target molecule.

Mass Spectrometry (MS)

Mass spectrometry is a powerful tool for determining the molecular weight of a compound and for gaining insight into its structure through the analysis of its fragmentation patterns. The molecular ion peak would confirm the compound's elemental composition, and the fragmentation data would help to piece together its structural components. As with the other techniques, no mass spectral data for this compound was found in the public domain.

Electrospray Ionization (ESI-MS) for Molecular Weight Determination

Electrospray ionization-mass spectrometry (ESI-MS) is a soft ionization technique that is instrumental in determining the molecular weight of a compound by creating ions from macromolecules while keeping them intact. In the analysis of this compound, ESI-MS would be utilized to generate a protonated molecular ion, [M+H]⁺. This allows for the precise measurement of the compound's monoisotopic mass. The resulting mass-to-charge ratio (m/z) from the ESI-MS analysis provides a foundational piece of data for confirming the compound's identity.

Tandem Mass Spectrometry (MS/MS) for Fragmentation Analysis

To further probe the structure of this compound, tandem mass spectrometry (MS/MS) is employed. This technique involves the selection of a specific ion, typically the molecular ion [M+H]⁺, which is then subjected to collision-induced dissociation (CID). The resulting fragmentation pattern provides a "fingerprint" of the molecule, offering insights into its structural components. libretexts.org

The fragmentation of the molecular ion is not a random process; it breaks at its weakest bonds, leading to the formation of smaller, stable fragment ions. libretexts.org The analysis of these fragments helps in piecing together the original structure of the molecule. The pattern of fragmentation is unique to the compound's structure, making MS/MS a powerful tool for structural elucidation and for distinguishing between isomers. libretexts.org

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is a definitive technique for determining the three-dimensional arrangement of atoms within a crystal. caltech.edunobelprize.org For this compound, this method provides precise coordinates of each atom, allowing for the detailed analysis of its molecular geometry and packing in the solid state.

Bond Lengths, Bond Angles, and Torsional Angles

Table 1: Representative Bond Lengths and Angles in Heterocyclic Compounds This table contains representative data from similar structures to illustrate the type of information obtained from X-ray crystallography. Actual values for this compound would require specific experimental data.

| Bond/Angle | Typical Value (Å or °) |

| C-F | ~1.35 |

| C=O | ~1.21 |

| C-N | ~1.38 |

| O-C | ~1.36 |

| C-C (Aromatic) | ~1.39 |

| C-N-C Angle | ~108-112° |

| O-C=O Angle | ~120-125° |

Crystal Packing and Intermolecular Interactions

The arrangement of molecules in the crystal lattice, known as crystal packing, is governed by intermolecular forces. For this compound, these interactions are critical in stabilizing the crystal structure. The presence of the fluorine atom and the carbonyl group suggests the potential for various non-covalent interactions.

Advanced Applications and Research Directions in Organic Synthesis

4-(p-Fluorophenyl)-4-oxazolin-2-one as a Chiral Auxiliary in Asymmetric Transformations

Chiral oxazolidinones are well-established as reliable auxiliaries in asymmetric synthesis, capable of inducing high levels of stereocontrol in a range of chemical reactions. researchgate.netumanitoba.cascielo.org.mx These auxiliaries are temporarily incorporated into a substrate to direct the stereochemical outcome of a subsequent reaction, after which they can typically be removed and recovered. umanitoba.ca The efficacy of these auxiliaries stems from their ability to form rigid, chelated transition states that favor the formation of one diastereomer over the other.

While specific research focusing exclusively on this compound as a chiral auxiliary is limited, the broader class of 4-substituted-oxazolidin-2-ones has been extensively studied. For instance, a closely related compound, (4S,5R)-5-(4-fluorophenyl)-4-methyloxazolidin-2-one, has been synthesized through a diastereoselective approach involving an asymmetric aldol (B89426) reaction followed by a Curtius rearrangement. nih.gov This synthesis highlights the potential to create chiral centers adjacent to the fluorophenyl-substituted oxazolidinone ring, a key feature for its use as a chiral auxiliary. nih.gov

The general utility of fluorinated chiral auxiliaries has been demonstrated in various asymmetric transformations, including aldol reactions and 1,3-dipolar cycloadditions. researchgate.net Fluorous-supported oxazolidinone chiral auxiliaries, for example, have shown comparable yields and stereoselectivities to standard Evans-type auxiliaries in titanium-mediated aldol reactions. researchgate.net The introduction of fluorine atoms can influence the electronic properties of the auxiliary and facilitate purification through fluorous solid-phase extraction. researchgate.netumanitoba.ca

The potential applications of this compound as a chiral auxiliary are summarized in the table below, based on the established reactivity of related oxazolidinones.

| Asymmetric Transformation | Potential Diastereoselectivity | Key Features |

| Aldol Reactions | High | Formation of syn or anti aldol products depending on reaction conditions. |

| Alkylation Reactions | High | Generation of new stereocenters via enolate alkylation. |

| Diels-Alder Reactions | High | Control of stereochemistry in cycloaddition reactions. |

| Conjugate Additions | High | Stereoselective formation of carbon-carbon or carbon-heteroatom bonds. |

Further research is warranted to fully explore and quantify the diastereoselectivity and enantioselectivity that can be achieved using this compound in these and other asymmetric transformations.

Utility as a Synthon or Building Block for Complex Heterocycles

The 4-oxazolin-2-one core is a valuable synthon for the construction of more complex heterocyclic systems. researchgate.net The inherent reactivity of this scaffold allows for a variety of chemical modifications, leading to the synthesis of novel molecules with potential biological activity. nih.govnih.gov

Research into the synoxazolidinone family of marine natural products, which possess an unusual 4-oxazolidinone (B12829736) heterocyclic core, has spurred the development of methods to generate variously substituted 4-oxazolidinone scaffolds. nih.gov These studies have revealed that an electron-deficient aromatic ring, such as the p-fluorophenyl group, can be important for antimicrobial activity. nih.gov This suggests that this compound could serve as a key building block for the synthesis of new bioactive heterocyclic compounds. nih.govmdpi.com

The oxazolinone ring can be a precursor to a variety of other heterocyclic systems through ring-opening and subsequent cyclization reactions. The development of methodologies for the synthesis of nitrogen-containing heterocycles often relies on versatile building blocks that can be readily functionalized. nih.gov The presence of the fluorophenyl group in this compound offers a site for further modification through cross-coupling reactions, expanding the diversity of accessible heterocyclic structures.

Development of Metal Complexes with this compound Ligands

Oxazoline-containing compounds are well-known for their ability to act as ligands in the formation of metal complexes. acs.orgrsc.orgrameshrasappan.comrsc.org These complexes have found widespread applications in catalysis and materials science. The nitrogen and oxygen atoms of the oxazolinone ring can coordinate to a metal center, and the substituents on the ring can influence the electronic and steric properties of the resulting complex.

While the development of metal complexes specifically with this compound as a ligand is an area that requires further exploration, research on related oxazoline-based ligands provides a strong foundation. For example, phosphino-oxazoline ligands have been used to create palladium and nickel complexes that are active in ethylene (B1197577) oligomerization. rsc.org Similarly, iron complexes with bis(oxazoline) ligands have been shown to be effective catalysts in a variety of asymmetric reactions. rsc.orgacs.org

The synthesis of metal complexes with a pyridine-based oxazolidinone ligand has demonstrated the potential of this class of compounds in coordination chemistry. mdpi.com The resulting copper(II), platinum(II), and palladium(II) complexes exhibited interesting structural features and biological and catalytic activity. mdpi.com This suggests that this compound could also form stable and catalytically active metal complexes. The electron-withdrawing nature of the p-fluorophenyl group may modulate the donor properties of the oxazolinone ligand, potentially leading to complexes with unique reactivity.

Role in Catalysis (e.g., as part of organocatalytic systems or metal-ligand complexes)

The application of oxazoline-containing compounds in catalysis is a mature and continually evolving field. acs.orgnih.gov These compounds can function as chiral ligands in metal-based catalysts or as scaffolds for the development of organocatalysts.

The use of metal-bis(oxazoline) complexes in asymmetric catalysis is well-documented, with applications in Diels-Alder and Aldol reactions. rameshrasappan.comrsc.org Iron bis(oxazoline) complexes, for instance, are effective Lewis acid catalysts for enantioselective transformations. rsc.org A palladium complex of a pyridine-based oxazolidinone has been shown to be an effective catalyst for Suzuki-Miyaura cross-coupling reactions. mdpi.com These examples highlight the potential of metal complexes derived from this compound to act as catalysts in a range of organic transformations.

In the realm of organocatalysis, oxazolin-4-ones have been synthesized through the catalytic asymmetric oxyamination of azlactones using a chiral bisguanidinium salt. nih.gov This demonstrates that the oxazolinone scaffold can be a target for organocatalytic methods, and also suggests that derivatives of this compound could potentially be employed as organocatalysts themselves or as precursors to them. The development of such systems would be a valuable addition to the toolkit of synthetic organic chemists.

Design and Synthesis of Advanced Oxazolinone-Based Scaffolds for Chemical Research

The design and synthesis of novel molecular scaffolds are central to the advancement of chemical research, particularly in the field of medicinal chemistry. researchgate.net The 4-oxazolin-2-one core represents a versatile scaffold that can be functionalized to create libraries of compounds for screening and development. nih.govelsevierpure.commdpi.comrsc.org

The synthesis of advanced oxazolidinone-based scaffolds with antimicrobial activity has been reported, underscoring the potential of this heterocyclic system in drug discovery. nih.gov Furthermore, the oxazoline (B21484) scaffold has been utilized in the synthesis of more complex structures such as benzosiloxaboroles, which have shown promising biological activity. rsc.org The ability to readily introduce functional groups, such as the p-fluorophenyl moiety, allows for the fine-tuning of the properties of the resulting scaffolds.

The development of functionalized poly(2-oxazoline)s is another area where the oxazoline scaffold plays a crucial role. elsevierpure.commdpi.com These polymers have potential applications in the biomedical field, and the design of monomers with specific functionalities is key to their development. elsevierpure.commdpi.com While not directly starting from this compound, these studies demonstrate the broad utility of the oxazoline motif in creating advanced materials and scaffolds for chemical research. Future work could focus on incorporating this compound into such systems to leverage its unique electronic properties.

Future Perspectives in 4 P Fluorophenyl 4 Oxazolin 2 One Research

Emerging Synthetic Methodologies

Future research into the synthesis of 4-(p-Fluorophenyl)-4-oxazolin-2-one is likely to focus on developing more efficient, stereoselective, and environmentally benign methods.

One promising avenue is the advancement of asymmetric synthesis . The development of chiral versions of this compound is crucial for exploring its potential as a chiral auxiliary or as a bioactive agent where stereochemistry is key. Building on established methods for the asymmetric synthesis of related oxazolidinones, future work could explore the use of novel chiral catalysts. nih.govnih.gov For instance, the asymmetric aldol (B89426)/Curtius reaction protocol, which has been successfully applied to synthesize other 4,5-disubstituted oxazolidin-2-ones, could be adapted for this purpose. nih.gov

Catalytic methods that avoid stoichiometric reagents are also a key area of future development. While some syntheses of related oxazolines still rely on stoichiometric dehydration agents, newer methods using catalytic amounts of strong acids like triflic acid are emerging. acs.org Future research could focus on developing milder and more functional-group-tolerant catalytic systems for the cyclization step in the formation of the this compound core.

Photoredox catalysis represents a frontier in organic synthesis that could be applied to novel syntheses of this compound. Visible-light-mediated reactions offer mild conditions and unique reactivity pathways. mdpi.comacs.org Research in this area could lead to the development of new synthetic routes to this compound and its derivatives, potentially through radical-mediated processes. acs.org

Exploration of Novel Chemical Reactivity Patterns

The this compound scaffold possesses several sites for chemical modification, opening up possibilities for exploring novel reactivity patterns to generate diverse derivatives.

A significant future direction is the C-H functionalization of the aromatic ring. The p-fluorophenyl group offers a handle for late-stage modification, which is a highly sought-after strategy in medicinal chemistry. nih.gov Research could focus on developing regioselective C-H activation methods to introduce various functional groups onto the phenyl ring, thereby modulating the electronic and steric properties of the molecule. acs.orgnih.govchim.it

The oxazolinone ring itself can participate in various reactions. Cycloaddition reactions , for example, could be explored to build more complex heterocyclic systems. mdpi.comnih.gov The double bond within the oxazolinone ring can act as a dienophile or a dipolarophile, allowing for the construction of novel fused or spirocyclic scaffolds.

Furthermore, the development of enantioselective transformations using the chiral derivatives of this compound as starting materials is a promising area. These chiral building blocks could be used in the synthesis of complex molecules with multiple stereocenters. researchgate.net

Integration of Advanced Computational Techniques

Computational chemistry is expected to play an increasingly integral role in guiding future research on this compound.

Density Functional Theory (DFT) calculations can be employed to elucidate reaction mechanisms, predict reactivity, and understand the stereochemical outcomes of synthetic transformations. mdpi.com For instance, DFT studies could help in designing more efficient catalysts for the asymmetric synthesis of this compound or in predicting the regioselectivity of C-H functionalization reactions.

Machine learning (ML) models are also emerging as powerful tools in chemical research. nih.gov In the context of this compound, ML could be used to predict its biological activity against various targets, such as protein kinases, based on its structural features. researchgate.netnih.govarxiv.org This could accelerate the identification of potential therapeutic applications for this compound and its derivatives.

The integration of computational screening with experimental work can create a synergistic workflow, where computational predictions guide the synthesis and testing of new compounds, leading to a more efficient discovery process.

Development of High-Throughput Synthesis and Screening for Chemical Diversity

To fully explore the potential of the this compound scaffold, the development of high-throughput synthesis and screening methods is essential.

The creation of compound libraries based on the this compound core is a key future direction. By systematically modifying the substituents on both the phenyl ring and the oxazolinone core, a diverse collection of analogs can be generated.

DNA-encoded libraries (DELs) offer a powerful platform for the synthesis and screening of vast numbers of compounds. rsc.orgnih.govrsc.orgresearchgate.netnih.gov Future research could focus on developing DNA-compatible reactions to incorporate the this compound scaffold into DELs, enabling the rapid identification of potent binders to a wide range of biological targets.

The following table summarizes potential future research directions for this compound:

| Research Area | Specific Focus | Potential Impact |

| Emerging Synthetic Methodologies | Asymmetric synthesis, Catalytic methods, Photoredox catalysis | Access to enantiopure compounds, Increased efficiency, Greener synthetic routes |

| Exploration of Novel Chemical Reactivity Patterns | C-H functionalization, Cycloaddition reactions, Enantioselective transformations | Generation of diverse derivatives, Construction of complex scaffolds, New chiral building blocks |

| Integration of Advanced Computational Techniques | DFT calculations, Machine learning | Mechanistic understanding, Prediction of reactivity and bioactivity, Accelerated discovery |

| Development of High-Throughput Synthesis and Screening | Compound libraries, DNA-encoded libraries | Exploration of chemical space, Rapid identification of bioactive compounds |

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 4-(p-Fluorophenyl)-4-oxazolin-2-one, and what key reaction conditions must be controlled?

- Methodology :

- Route 1 : Start with 3-acetyl-oxazolidin-2-one (1) under controlled cyclization conditions. Key steps include acid-catalyzed dehydration to form the oxazolin-2-one core .

- Route 2 : Functionalize the fluorophenyl group via nucleophilic aromatic substitution or cross-coupling reactions. Use polar aprotic solvents (e.g., DMF) and catalysts (e.g., piperidine) to optimize yield .

- Critical Conditions :

- Temperature control (e.g., 60–80°C for cyclization).

- Moisture-sensitive steps may require inert atmospheres (N₂/Ar).

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what diagnostic spectral features should researchers prioritize?

- 1H/13C-NMR :

- Identify the oxazolin-2-one ring protons (δ 4.5–5.5 ppm for oxazole protons) and fluorophenyl aromatic signals (δ 7.0–7.5 ppm with coupling constants for para-substitution) .

- FT-IR :

- Confirm carbonyl (C=O) stretching at ~1750–1780 cm⁻¹ and C-F vibrations at ~1220 cm⁻¹ .

Q. How can researchers assess the solubility and stability of this compound under various experimental conditions?

- Solubility :

- Use the Handbook of Aqueous Solubility Data to cross-reference solubility in common solvents (e.g., DMSO, ethanol). Polar aprotic solvents typically yield higher solubility .

- Stability :

- Conduct accelerated degradation studies under acidic/basic conditions (pH 1–13) and monitor via HPLC for byproduct formation .

Advanced Research Questions

Q. What strategies are recommended for resolving contradictions in crystallographic data during structural determination of this compound derivatives?

- Crystallographic Refinement :

- Use SHELXL for small-molecule refinement, especially for high-resolution data. Validate hydrogen bonding and π-π stacking interactions using ORTEP-3 for graphical representation .

- Data Discrepancies :

- Compare experimental and calculated powder X-ray diffraction (PXRD) patterns to detect polymorphism or twinning artifacts .

Q. How can structure-activity relationship (SAR) studies be designed to evaluate the pharmacological potential of this compound analogs?

- SAR Framework :

- Structural Modifications : Replace the fluorophenyl group with other electron-withdrawing groups (e.g., Cl, CF₃) to assess bioactivity shifts.

- Bioassays : Test analogs against target enzymes (e.g., kinases, cyclooxygenases) using fluorescence polarization or enzymatic inhibition assays .

- Case Study :

- Analog 1-(4-Fluorophenyl)-4-methyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid showed enhanced anti-inflammatory activity via COX-2 inhibition, validated by molecular docking .

Q. What computational approaches are suitable for modeling the reactivity of this compound in complex reaction environments?

- DFT Calculations :

- Optimize geometry at the B3LYP/6-311G(d,p) level to predict transition states for cyclization or ring-opening reactions .

- Molecular Dynamics (MD) :

- Simulate solvation effects in DMF/water mixtures to study aggregation behavior or catalytic interactions .

Data Analysis & Methodological Challenges

Q. How should researchers address conflicting biological activity data in analogs of this compound?

- Hypothesis Testing :

- Replicate assays under standardized conditions (e.g., cell lines, incubation time).

- Use PubChem data to cross-validate bioactivity profiles and identify outliers .

- Meta-Analysis :

- Apply cheminformatics tools (e.g., SciFinder, Reaxys) to compare bioactivity trends across structurally related oxazolinones .

Q. What experimental and computational methods are critical for analyzing the toxicity profile of this compound derivatives?

- In Vitro Toxicity :

- Use hepatic microsomal assays (e.g., CYP450 inhibition) to predict metabolic stability .

- Computational ADMET :

- Predict logP and plasma protein binding using QikProp or SwissADME .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。